molecular formula C4H3FN2O2 B1672916 5-Fluorouracil CAS No. 51-21-8

5-Fluorouracil

Cat. No.: B1672916
CAS No.: 51-21-8
M. Wt: 130.08 g/mol
InChI Key: GHASVSINZRGABV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluorouracil, also known as 5-FU, is a pyrimidine analog that primarily targets the enzyme thymidylate synthase (TS) in the body . This enzyme plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU disrupts DNA synthesis, leading to cell death .

Mode of Action

5-FU interferes with DNA and RNA synthesis by becoming incorporated into the RNA and DNA of cells . After activation, F-UMP, an active metabolite of 5-FU, is incorporated into RNA to replace uracil and inhibit cell growth . Another active metabolite, F-dUMP, inhibits TS, depleting thymidine triphosphate, a necessary component of DNA synthesis . This disruption of normal cellular processes leads to cytotoxicity and cell death .

Biochemical Pathways

5-FU affects multiple biochemical pathways. It inhibits the processing of pre-rRNA into mature rRNA, disrupts post-transcriptional modification of tRNAs, and inhibits the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA . 5-FU-containing RNA can also inhibit pseudouridylation, the most abundant post-transcriptional modification of noncoding RNA . These disruptions lead to imbalances in deoxynucleotide pools, severely disrupting DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

The pharmacokinetic properties of 5-FU include its absorption, distribution, metabolism, and excretion (ADME). The exact adme properties of 5-fu can vary depending on the specific formulation and route of administration . Generally, 5-FU has a bioavailability ranging from 28 to 100%, and it is metabolized intracellularly and in the liver . The elimination half-life of 5-FU is approximately 16 minutes, and it is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of 5-FU’s action are complex and multifaceted. It induces cell apoptosis, autophagy, and epithelial–mesenchymal transition . It also causes an increase in intracellular reactive oxygen species (ROS), lipid peroxidation, and other markers of cellular stress . These changes can lead to cell death and a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. For instance, the expression levels of certain non-coding RNAs can affect the response of cells to 5-FU . These transcripts can modulate cancer-related pathways and other aspects of cell behavior, thereby influencing the cell’s response to 5-FU . Additionally, the development of drug resistance is a significant concern and can be influenced by genetic and environmental factors .

Biochemical Analysis

Biochemical Properties

Fluorouracil is metabolized via the same metabolic pathways as uracil . It acts as an antimetabolite and disrupts RNA and DNA synthesis, thereby combating cancerous cells . It is activated inside the cells by multiple enzymes and degraded by Dihydropyrimidine dehydrogenase (DPD) through the pyrimidine degradation pathway .

Cellular Effects

Fluorouracil has broad-spectrum antitumor effects . It stops cancer cells from working properly by preventing the cells from making and repairing DNA . This leads to cell death and can slow or stop cancer from growing . The oral absorption of Fluorouracil is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Molecular Mechanism

Fluorouracil works by blocking the action of thymidylate synthase and thus stopping the production of DNA . It is believed to involve incorporating the active metabolites into nucleic acids directly, or inhibiting thymidylate synthase to disrupt the function of DNA and RNA, leading to profound effects on cellular metabolism and viability .

Temporal Effects in Laboratory Settings

Following parenteral administration of Fluorouracil, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of Fluorouracil in the liver . In laboratory settings, Fluorouracil has shown to reduce antioxidant markers and increase lipid hydroperoxides (LOOH) in the liver of treated animals .

Dosage Effects in Animal Models

In animal models, Fluorouracil administration alters the morphology of sexual organs, the levels of reproductive endocrine hormones, and the progression of spermatogenesis, ultimately reducing sperm numbers . It has been observed that Fluorouracil reduces endogenous antioxidant defenses and increases LOOH levels in the lungs, suggesting oxidative stress .

Metabolic Pathways

Fluorouracil is metabolized via the same metabolic pathways as uracil . It is converted into several active metabolites that can interfere with the function of thymidylate synthase (TS), an enzyme responsible for nucleotide synthesis, as well as the synthesis and function of DNA and RNA by incorporation in these molecules .

Transport and Distribution

Fluorouracil is distributed approximately 22% of total body water and penetrates extracellular fluid and third space fluids (e.g., malignant effusions and ascitic fluid) . It is poorly absorbed after oral administration, with erratic bioavailability .

Subcellular Localization

The subcellular localization of Fluorouracil is not entirely clear. Given its mechanism of action, it is likely that Fluorouracil or its metabolites are localized where they can interact with DNA and RNA, which would primarily be in the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluorouracil is synthesized through a multi-step chemical process. One common method involves the fluorination of uracil. The process typically starts with the reaction of uracil with fluorine gas in the presence of a catalyst, such as antimony trifluoride, to produce this compound .

Industrial Production Methods: In industrial settings, fluorouracil is produced using large-scale chemical reactors. The process involves the controlled fluorination of uracil under specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .

Properties

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
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InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
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Molecular Formula

C4H3FN2O2
Record name FLUOROURACIL
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Record name fluorouracil
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DSSTOX Substance ID

DTXSID2020634
Record name 5-Fluorouracil
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Molecular Weight

130.08 g/mol
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Physical Description

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid
Record name FLUOROURACIL
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Record name Fluorouracil
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Boiling Point

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C
Record name FLUOROURACIL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L
Record name FLUOROURACIL
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Mechanism of Action

The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., 5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ..., Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis., There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/, For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page.
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Color/Form

White to practically white crystalline powder, Crystals from water or methanol-ether

CAS No.

51-21-8
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Melting Point

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 5-Fluorouracil?

A1: this compound is an anti-metabolite that disrupts DNA synthesis. It achieves this by being metabolized into 5-fluoro-2'-deoxyuridine 5'-monophosphate (5-FdUMP), which inhibits the enzyme thymidylate synthase. [, ] This inhibition prevents the production of thymidine, a crucial building block for DNA. [] Ultimately, this leads to an imbalance in DNA synthesis and cell death. []

Q2: How does this compound induce apoptosis in cancer cells?

A3: Studies have shown that 5-FU can influence the expression of proteins involved in apoptosis. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in keloid fibroblasts. [] This shift in the balance of these proteins promotes apoptosis.

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H3FN2O2, and its molecular weight is 130.08 g/mol. [, ]

Q4: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A4: Various spectroscopic techniques have been employed for the structural elucidation of 5-FU and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 183W NMR have been utilized to analyze the structure and purity of 5-FU and its derivatives. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups and confirm the formation of 5-FU derivatives. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy has been employed to monitor the stability of 5-FU injections and analyze its derivatives. [, ]
  • Mass Spectrometry (MS): MS has been used to determine the molecular weight and identify the structure of synthesized 5-FU derivatives. []

Q5: Can the stability and bioavailability of this compound be improved through formulation strategies?

A7: Yes, researchers have explored various formulation techniques to enhance the stability, solubility, and bioavailability of 5-FU. One such approach involves encapsulating 5-FU in liposomes, which are spherical vesicles composed of phospholipids. [, ] This encapsulation has been shown to improve drug delivery and reduce toxicity. []

Q6: Are there alternative delivery systems for this compound besides injections?

A6: Yes, researchers have developed alternative delivery systems for 5-FU to potentially improve patient comfort and drug targeting. These include:

  • Implantable Devices: Hydrophilic polymeric hydrogels, such as Hydron, have demonstrated the ability to absorb and release 5-FU in a controlled manner. [] Implantable chambers containing 5-FU-charged Hydron have shown promise in suppressing tumor growth while minimizing systemic exposure. []
  • Transdermal Patches: Transdermal patches offer a non-invasive method for 5-FU delivery. Studies using 5-FU-loaded patches for treating basal cell carcinoma have reported promising results in terms of efficacy and cosmetic outcomes. []

Q7: How is this compound metabolized in the body?

A9: 5-FU is primarily metabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD). [, ] Genetic variations in DPD activity can significantly influence 5-FU metabolism and, consequently, its efficacy and toxicity. []

Q8: How does diabetes mellitus affect the pharmacokinetics of this compound?

A10: Studies in rats with streptozotocin-induced diabetes mellitus revealed altered pharmacokinetics of 5-FU. These rats exhibited a smaller area under the curve (AUC) and faster total body clearance of 5-FU compared to control rats. [] This difference was attributed to faster renal and nonrenal clearances, potentially linked to increased urine flow rate and altered expression of drug-metabolizing enzymes. []

Q9: Can this compound cross the blood-brain barrier?

A11: While 5-FU is not typically considered to readily cross the blood-brain barrier, research suggests that it can achieve equilibration between plasma and cerebrospinal fluid within an hour of intravenous administration. [] Moreover, higher 5-FU concentrations have been observed in the cerebellum, potentially explaining the rare occurrence of cerebellar syndrome associated with 5-FU treatment. []

Q10: What are some common side effects associated with this compound treatment?

A10: 5-FU treatment can lead to various side effects, with severity varying depending on dosage, administration route, and individual patient factors. Common side effects include:

  • Hematological Toxicity: Myelosuppression, leading to decreased white blood cell, red blood cell, and platelet counts. [, ]
  • Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, mucositis (inflammation of the mucous membranes). [, ]
  • Dermatological Toxicity: Hand-foot syndrome (palmar-plantar erythrodysesthaesia), characterized by redness, swelling, and pain on the palms of the hands and soles of the feet. []

Q11: Are there dietary factors that can influence the toxicity of this compound?

A13: Yes, research suggests that diet and folate status can modulate the toxicity of 5-FU. Studies in rats have shown that a cereal-based diet offered protection against cyclophosphamide and 5-FU toxicity compared to a purified diet. [] Additionally, high folate intake was associated with increased severity of anemia, azotemia, and leukopenia in rats treated with 5-FU. []

Q12: What are the known mechanisms of resistance to this compound?

A12: Resistance to 5-FU can develop through various mechanisms, including:

  • Increased DPD activity: Higher levels of DPD can accelerate the degradation of 5-FU, leading to reduced efficacy. [, ]
  • Decreased thymidylate synthase activity: Reduced thymidylate synthase levels can make cancer cells less susceptible to 5-FU's inhibitory effects. []
  • Upregulation of DNA repair mechanisms: Enhanced DNA repair pathways can counteract the DNA damage induced by 5-FU. []

Q13: Are there any known drug interactions with this compound?

A13: Yes, 5-FU can interact with other drugs, potentially altering their efficacy or toxicity. Some examples include:

  • Methotrexate: The sequence of administration of methotrexate and 5-FU can impact survival outcomes in head and neck cancer patients. []
  • Leucovorin (folinic acid): Leucovorin enhances the cytotoxic effects of 5-FU by increasing the binding of 5-FdUMP to thymidylate synthase. [, ]

Q14: What types of cancer is this compound commonly used to treat?

A14: 5-FU is a mainstay in the treatment of various cancers, including:

  • Colorectal Cancer: It is frequently used in adjuvant and palliative settings, often in combination with other chemotherapeutic agents like oxaliplatin and leucovorin. [, , ]
  • Gastric Cancer: 5-FU-based regimens are used in both advanced and adjuvant settings. [, , , ]
  • Head and Neck Cancer: It is incorporated into various treatment protocols, often in combination with cisplatin or other agents. [, , ]
  • Actinic Keratosis: Topical 5-FU is a common treatment for this pre-cancerous skin condition. []

Q15: Are there any biomarkers that can help predict response to this compound treatment?

A15: Yes, researchers are investigating various biomarkers to personalize 5-FU therapy. These include:

  • DPD deficiency: Testing for DPD deficiency before 5-FU administration can identify patients at high risk of severe toxicity. []
  • Thymidylate synthase expression: High tumor expression levels of thymidylate synthase have been associated with poor response to 5-FU-based chemotherapy. []
  • Microsatellite instability (MSI) status: Patients with MSI-high tumors, particularly in colorectal cancer, tend to have a better prognosis and may benefit less from 5-FU-based adjuvant chemotherapy. []

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